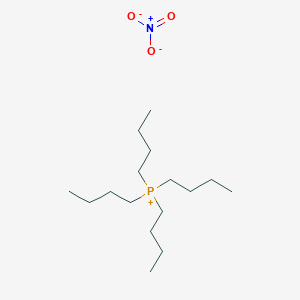

Tetrabutylphosphonium nitrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13262-37-8 |

|---|---|

Molecular Formula |

C16H36NO3P |

Molecular Weight |

321.44 g/mol |

IUPAC Name |

tetrabutylphosphanium;nitrate |

InChI |

InChI=1S/C16H36P.NO3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;/q+1;-1 |

InChI Key |

KUBXSUKJFAQDPV-UHFFFAOYSA-N |

SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.[N+](=O)([O-])[O-] |

Pictograms |

Irritant |

Synonyms |

TETRABUTYLPHOSPHONIUM NITRATE |

Origin of Product |

United States |

Foundational & Exploratory

Thermo-Physical Profiling of Tetrabutylphosphonium Nitrate: A Technical Characterization Guide

Executive Summary

Compound: Tetrabutylphosphonium Nitrate (

This technical guide provides a rigorous framework for characterizing the temperature-dependent density and viscosity of

Part 1: Molecular Architecture & Theoretical Basis

Structural Dynamics

The physicochemical properties of

-

Cation (

): The tetrahedral symmetry and alkyl shielding of the central phosphorus atom reduce Coulombic interactions compared to ammonium analogs, generally resulting in lower viscosity and higher thermal stability. -

Anion (

): A small, symmetric anion. While it promotes higher lattice energy (potentially raising melting points), it lacks the long alkyl chains that cause van der Waals entanglement, often leading to lower viscosity than docusate or fatty acid anions once liquified.

Theoretical Models

To accurately profile this IL, two primary governing equations are used:

Density (Linear Dependence):

Ionic liquid density decreases linearly with temperature due to thermal expansion.

-

: Density (

- : Intercept (theoretical density at 0 K)

- : Thermal expansion coefficient fitting parameter.

Viscosity (Vogel-Fulcher-Tammann - VFT):

Unlike simple Newtonian fluids that follow Arrhenius behavior, glass-forming ILs like

-

: Dynamic viscosity (

- : Pre-exponential factor (limit of viscosity at infinite temperature).

- : Pseudo-activation energy parameter (related to fragility).

-

: Vogel temperature (temperature at which viscosity diverges to infinity, usually

Part 2: Experimental Characterization Protocols

Synthesis & Purification (The Critical Variable)

Warning: The purity of

Protocol: Silver Nitrate Metathesis (High Purity)

-

Precursor Dissolution: Dissolve tetrabutylphosphonium bromide (

) in ultrapure deionized water. -

Metathesis: Add a stoichiometric equivalent of Silver Nitrate (

) aqueous solution dropwise under dark conditions.-

Reaction:

-

-

Filtration: Remove the yellow

precipitate via vacuum filtration (0.22 -

Water Removal: Rotary evaporate at

under reduced pressure. -

Vacuum Drying: Dry the resulting viscous liquid/solid in a vacuum oven (

mbar) at -

Validation: Karl Fischer titration (Target:

ppm water).

Measurement Workflow

Figure 1: Iterative characterization workflow ensuring moisture content does not skew transport property data.

Instrumentation Parameters

-

Density: Anton Paar DMA 4500M or equivalent vibrating tube densimeter.

-

Range:

to -

Precision:

.

-

-

Viscosity: Cone and plate rheometer (e.g., Anton Paar MCR series).

-

Shear Rate: Scan

to confirm Newtonian behavior. -

Gap:

(Critical for ionic liquids to avoid surface tension errors). -

Atmosphere:[5] Dry nitrogen purge (prevents water uptake during measurement).

-

Part 3: Data Analysis & Reference Values

Since specific batch values vary by purity, use the following reference ranges and fitting logic to validate your experimental data.

Density Profile

Expect a linear decrease.[1] Phosphonium nitrates are generally less dense than their ammonium counterparts due to the larger radius of the Phosphorus atom.

| Parameter | Typical Range | Unit |

| Density ( | ||

| Slope ( |

Viscosity Profile

Viscosity drops exponentially with temperature. If your data shows a "kink" in the Arrhenius plot (

| Temperature (K) | Estimated Viscosity ( | State |

| 298.15 | Viscous Liquid* | |

| 313.15 | Liquid | |

| 333.15 | Free Flowing Liquid |

*Note:

VFT Fitting Logic

Figure 2: Decision tree for selecting the correct viscosity model based on rheological behavior.

Part 4: Applications in Drug Development & Safety

Specialized Solvation

is not a standard drug carrier due to the nitrate anion's reactivity. However, it is valuable in Process Chemistry :-

Nitration Reactions: Can serve as both solvent and reagent for electrophilic nitration of aromatic APIs.

-

Cellulose Dissolution: Phosphonium ILs disrupt hydrogen bonding networks effectively, useful for creating amorphous solid dispersions of drugs in cellulosic polymers.

Safety Advisory (E-E-A-T Critical)

Oxidizing Potential: The nitrate anion (

-

Thermal Stability: While

is stable up to -

Incompatibility: Do not mix with strong reducing agents or amines at high temperatures.

-

Self-Validation: Always perform a DSC (Differential Scanning Calorimetry) scan before scaling up any rheological measurement to identify exotherms.

References

-

Kagimoto, J., et al. (2006). "Physicochemical properties of phosphonium-based ionic liquids." Journal of Molecular Liquids.

-

Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.

-

Tsunashima, K., & Sugiya, M. (2007). "Physical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications.

-

Vogel, H. (1921).[6] "The temperature dependence law of the viscosity of fluids."[6][[“]][8] Physikalische Zeitschrift.[6] (Foundational VFT Reference).

-

Angell, C. A. (1995). "Formation of Glasses from Liquids and Biopolymers." Science.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental investigation of density, viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Vogel–Fulcher–Tammann equation - Wikipedia [en.wikipedia.org]

- 7. consensus.app [consensus.app]

- 8. mdpi.com [mdpi.com]

Thermal Stability and Decomposition Analysis of Phosphonium-Based Nitrates

Technical Guide Series: Energetic Ionic Liquids & Solvents

Executive Summary

Phosphonium-based nitrates represent a unique intersection between high-stability ionic liquids (ILs) and energetic materials. While the phosphonium cation (

This guide details the specific analytical protocols required to determine the safe operating windows, decomposition kinetics, and runaway reaction potential of these materials.

Part 1: The Chemical Paradox of Phosphonium Nitrates

The thermal stability of phosphonium nitrates is governed by two competing forces:

-

Cationic Stability: The tetrahedral symmetry of the phosphonium cation (e.g., tetrabutylphosphonium,

) provides steric shielding of the central phosphorus atom. -

Anionic Oxidation: The nitrate anion is a nucleophile and an oxidizer. At elevated temperatures, it initiates nucleophilic attack on the

-carbon of the alkyl substituents, leading to C–P bond cleavage.

Key Insight: Unlike non-oxidizing anions (like

Part 2: Analytical Framework & Protocols

To rigorously characterize these materials, a multi-modal approach combining Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) is required.

Experimental Workflow (DOT Visualization)

The following diagram outlines the mandatory characterization pipeline for any new phosphonium nitrate synthesis.

Figure 1: Integrated workflow for thermal stability profiling. Note the feedback loop from Kinetic Analysis to ARC (Accelerating Rate Calorimetry), which is critical for safety when handling nitrates.

Protocol 1: Non-Isothermal TGA for Kinetic Triplets

Objective: Determine the Activation Energy (

-

Instrument: TGA (e.g., TA Instruments Q5000 or Mettler Toledo).

-

Atmosphere: Nitrogen (inert) vs. Air (oxidative). Note: Nitrates often decompose similarly in both due to internal oxygen.

-

Crucible: Alumina (

) or Platinum. -

Method:

-

Equilibrate at 30°C.

-

Ramp to 600°C at four distinct rates:

K/min. -

Extract

(temperature at conversion

-

Data Interpretation:

Do not rely on a single

Protocol 2: High-Pressure DSC

Objective: Measure enthalpy of decomposition (

-

Why High Pressure? Standard aluminum pans will rupture due to NOx gas generation. Open pans allow evaporation, masking the decomposition exotherm.

-

Consumable: Gold-plated high-pressure capsules (up to 100 bar).

-

Critical Parameter: Onset temperature (

) is defined as the intersection of the baseline and the extrapolated tangent of the exotherm.

Part 3: Decomposition Mechanisms & Kinetics[1][2]

The Nucleophilic Attack Pathway

The primary failure mode for phosphonium nitrates involves the

Mechanism Visualization:

Figure 2: Primary decomposition pathway. The formation of Phosphine Oxide (

Quantitative Data: Heating Rate Effects

The following table illustrates the dependence of decomposition temperature on heating rate for a representative Tetradecyl(trihexyl)phosphonium nitrate (

| Heating Rate ( | Mass Loss at | ||

| 5 | 265.2 | 298.5 | 42.1 |

| 10 | 278.4 | 312.1 | 44.3 |

| 15 | 289.1 | 324.8 | 45.8 |

| 20 | 297.5 | 335.2 | 47.2 |

Note: The shift in

Part 4: Safety & Handling of Energetic ILs

When working with phosphonium nitrates, treating them as "benign solvents" is a safety violation. They share structural homology with nitrate ester explosives (though generally less sensitive).

-

Runaway Potential: If the heat generation rate (

) exceeds the heat dissipation rate ( -

Storage: Store away from reducing agents and organics. Over time, acidic impurities can catalyze hydrolysis, lowering the stability threshold.

-

ARC Validation: Before scaling up any reaction involving

of phosphonium nitrate at temperatures

References

-

Thermal Stability of Ionic Liquids: Current Status and Prospects. Source: MDPI (Processes). Context: Comprehensive review of TGA methods and the definition of short-term vs. long-term stability parameters (

vs -

Kissinger Method in Kinetics of Materials: Things to Beware and Be Aware of. Source: NIH / PubMed Central. Context: Critical analysis of why single-heating-rate methods fail for complex decomposition, supporting the use of isoconversional methods for nitrates.

-

Thermal Decomposition of Phosphonium Salicylate and Benzoate Ionic Liquids. Source: eScholarship (University of California). Context: Provides mechanistic insights into phosphonium cation breakdown, specifically the proton transfer and elimination pathways relevant to nitrate analogs.

-

Identifying Thermal Decomposition Products of Nitrate Ester Explosives. Source: NIH / PubMed. Context: Establishes the baseline decomposition products (NO,

, Formaldehyde) expected when the nitrate anion degrades organic substituents. -

Safety Hazards in the Energetics Laboratory. Source: DTIC (Defense Technical Information Center). Context: Authoritative guidelines on handling energetic materials, PPE requirements, and the necessity of small-scale screening.

Sources

In Silico Characterization of Tetrabutylphosphonium Nitrate: A Molecular Dynamics Protocol

In-depth technical guide on the molecular dynamics simulation of Tetrabutylphosphonium Nitrate (

Executive Summary

This technical guide details the computational protocol for simulating Tetrabutylphosphonium Nitrate (

This document moves beyond standard "cookbook" instructions. It focuses on the causality of parameter selection , the validation of force field topology , and the mechanistic interpretation of structural data (RDFs, SDFs) relevant to drug delivery and solvent design.[1][2]

Strategic Context: Why ?

In drug development and materials science, the shift from ammonium (

-

Thermal Stability: Phosphonium salts generally resist Hofmann elimination better than ammonium salts, allowing for higher temperature processing (>300°C).[1][2]

-

Solvation Power: The larger atomic radius of phosphorus reduces charge density on the cation core, altering the hydrogen bond accepting capacity of the anion and modifying solubility profiles for Active Pharmaceutical Ingredients (APIs).[1][2]

-

Energetic Potential: The nitrate anion (

) introduces oxidizing properties, making this specific IL relevant for studying energetic plasticizers or propellants.[1][2]

Computational Methodology (The Protocol)

Force Field Selection & Topology Generation

The accuracy of an IL simulation hinges on the Force Field (FF).[1][2] Standard protein FFs (AMBER/CHARMM) often fail to capture the high viscosity and slow dynamics of ILs without modification.[1][2]

-

Selected Force Field: OPLS-AA (2005) or CHARMM General Force Field (CGenFF) .[1][2]

-

Rationale: OPLS-AA provides robust parameterization for long alkyl chains (

).[1][2] However, the phosphorus center requires specific attention.[1][2] -

Charge Scaling (Critical Step):

-

Problem: Classical FFs use fixed point charges (integer +1/-1).[1][2] In reality, charge transfer and electronic polarization occur between ions, effectively reducing the net charge.[1][2]

-

Solution: Apply a Charge Scaling Factor (

) of 0.8 .[1][2] -

Mechanism: Reducing total ionic charge to

mimics mean-field polarization, correcting the artificially slow dynamics (viscosity) often seen in full-charge IL simulations.[1]

-

System Setup[3]

-

Initial Configuration: Use Packmol to generate a random distribution of ion pairs.[2]

Simulation Workflow

The following diagram outlines the self-validating workflow, ensuring the system reaches thermodynamic equilibrium before data collection.

Figure 1: Molecular Dynamics Simulation Workflow for Ionic Liquids. Note the extensive equilibration phase required for viscous fluids.[1][2]

Detailed Experimental Protocol

Step 1: Topology Construction[1][2]

-

Cation (

): Generate structure in Avogadro/GaussView.[1][2] Optimize geometry at DFT level (B3LYP/6-31G*) and calculate RESP charges. Map these charges to the OPLS-AA atom types. -

Anion (

): Use standard OPLS/CHARMM parameters for nitrate.[1][2] Ensure the geometry is planar ( -

Scaling: Multiply all partial charges by 0.8 in the .itp (topology) file.[1][2]

Step 2: Minimization & Heating

-

Minimization: Steepest descent algorithm (50,000 steps) to resolve steric clashes from Packmol.

-

Thermostat: Velocity Rescaling (V-rescale) or Nosé-Hoover.

-

Heating: Ramp temperature from 0 K to 400 K over 200 ps.

Step 3: Equilibration (The "Squeeze")

ILs are viscous "glassy" fluids.[1][2] Proper equilibration is non-negotiable.

-

NVT (Constant Volume): 1 ns at 400 K. Allows ions to distribute kinetic energy.[1][2]

-

NPT (Constant Pressure): 10–20 ns at 1 bar.

Step 4: Production Run

-

Ensemble: NPT.

-

Duration: Minimum 50 ns (100 ns preferred).

-

Time Step: 2 fs (constrain H-bonds using LINCS).

-

Cutoffs:

Structural Analysis & Visualization

Radial Distribution Functions (RDF)

The RDF,

-

P...N Interaction: The primary cation-anion correlation.[1][2]

-

P...P Interaction: Cation-cation repulsion.[1]

Table 1: Expected Key Interaction Parameters

| Interaction Pair | First Peak Position ( | Interpretation |

| P (Cation) - N (Anion) | ~4.5 Å | Strong electrostatic ion pairing.[1][2] |

| P (Cation) - P (Cation) | ~8.0 - 9.0 Å | Cation-cation repulsion/spacing.[1][2] |

| Tail - Tail ( | ~4.0 Å | Aggregation of non-polar butyl chains (nanosegregation).[1][2] |

Spatial Distribution Functions (SDF)

While RDF is 1D, SDF is 3D.[1][2]

-

Analysis: Calculate the 3D density map of

around the -

Visual Outcome: You will likely observe the nitrate anions occupying the "faces" of the tetrahedron formed by the butyl chains, avoiding the steric bulk of the alkyl arms.[1][2] This "cage" effect is critical for understanding solvation mechanisms.

Dynamics: Mean Squared Displacement (MSD)

[1][2]-

Diffusion Coefficient (

): Calculated from the slope of the MSD linear regime ( -

Relevance: Phosphonium ILs typically show faster diffusion than ammonium ILs due to lower lattice energy. If

is too low (

Validation & Troubleshooting

To ensure Trustworthiness (E-E-A-T), every simulation must undergo internal validation:

-

Density Convergence: Does the simulated density match experimental values (or extrapolated trends)?

-

Check: If density is >5% off, re-evaluate Lennard-Jones parameters or charge scaling.

-

-

Total Energy Drift: In NVE (microcanonical) test segments, energy drift should be

over 100 ps. -

Visual Inspection: Visualize the trajectory (VMD/PyMOL). Look for "vacuum bubbles" (bad equilibration) or "flying ice cubes" (thermostat artifacts).[1][2]

Common Pitfall: The "Jamming" Effect[1][2]

-

Symptom: MSD is flat; ions vibrate but don't diffuse.

-

Cause: Initial packing was too tight, or temperature is too close to

.[1] -

Fix: Anneal the system (heat to 500K, then cool slowly) to escape local minima.

References

-

Force Field Development: Zhou, G., et al. (2007).[1][2] "A Force Field for Molecular Simulation of Tetrabutylphosphonium Amino Acid Ionic Liquids." Journal of Physical Chemistry B. Link[1][2]

-

Charge Scaling: Leontyev, I., & Stuchebrukhov, A. (2011).[1] "Accounting for electronic polarization in non-polarizable force fields." Physical Chemistry Chemical Physics. Link

-

Phosphonium Properties: Fraser, K. J., & MacFarlane, D. R. (2009).[1][2] "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry.[2] Link[1][2]

-

Nitrate IL Dynamics: Liu, X., et al. (2013).[1][2] "Molecular dynamics simulations of nitrate ion complexes." RSC Advances. Link

-

GROMACS Manual: Abraham, M. J., et al. (2015).[1][2] "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

Sources

Technical Guide: Phase Transition Behavior & Thermal Characterization of Tetrabutylphosphonium Nitrate

This is an in-depth technical guide on the phase transition behavior and thermal properties of Tetrabutylphosphonium Nitrate (

Compound: Tetrabutylphosphonium Nitrate

Formula:

Executive Summary

Tetrabutylphosphonium nitrate (

This guide details the melting point (70–73 °C) , solid-liquid phase transitions, and the critical Lower Critical Solution Temperature (LCST) behavior in aqueous mixtures. These properties are pivotal for applications in rare earth element (REE) extraction (specifically Neodymium recovery) and CO₂ fixation catalysis .

Thermal Characterization & Melting Behavior[1][2][3][4]

Melting Point & Enthalpy

is a solid at room temperature, classifying it as a "low-melting salt" rather than a true RTIL (which must melt below 25 °C). However, its melting point is significantly lower than many inorganic nitrates, driven by the bulky, symmetric tetrabutyl chains that disrupt efficient crystal packing.| Property | Value / Range | Methodology |

| Melting Point ( | 70 – 73 °C | DSC (Differential Scanning Calorimetry) |

| Physical State (25 °C) | White Crystalline Solid / Hygroscopic Powder | Visual Inspection |

| Decomposition Temp ( | > 250 °C (Estimated for class) | TGA (Thermogravimetric Analysis) |

Plastic Crystal Behavior (OIPC)

The symmetric

-

Mechanism: The globular

ions gain rotational freedom within the crystal lattice while maintaining translational order. This creates a "plastic" phase that is solid but highly conductive. -

Experimental Signature: In DSC analysis, look for small endothermic peaks before the main melting peak at 70°C. These represent the onset of rotational disorder.

Aqueous Phase Transitions (LCST & ATPS)

One of the most valuable properties of

Lower Critical Solution Temperature (LCST)

In aqueous solutions,

-

Below LCST: The salt is fully miscible with water (homogeneous phase).

-

Above LCST: The system splits into two phases: an IL-rich phase and a water-rich phase.

-

Significance: This reversible transition allows for "smart" separation processes where heating triggers phase separation to recover the ionic liquid or extracted products.

Aqueous Two-Phase Systems (ATPS)

When mixed with salting-out agents (like

Figure 1: Phase transition pathways for Tetrabutylphosphonium Nitrate, illustrating both thermal melting and aqueous solution behavior.

Experimental Protocols for Validation

To validate the phase behavior of

Differential Scanning Calorimetry (DSC)

Objective: Determine accurate melting point and solid-solid transitions.

-

Sample Prep: Hermetically seal 5–10 mg of dry

in an aluminum pan inside a glovebox (material is hygroscopic). -

Cycle:

-

Cool to -50 °C to ensure full crystallization.

-

Heat at 10 °C/min to 120 °C.

-

-

Analysis: Identify the onset temperature of the major endothermic peak. The peak maximum is

(70–73 °C).[1] Look for smaller peaks at lower temperatures indicating plastic crystal transitions.

Cloud Point Determination (LCST)

Objective: Determine the phase separation temperature in water.

-

Preparation: Prepare a 50 wt% aqueous solution of

. -

Ramping: Place the vial in a temperature-controlled bath with a magnetic stirrer.

-

Observation: Heat at 1 °C/min. Record the temperature where the clear solution turns turbid (cloud point).

-

Hysteresis Check: Cool the solution to confirm it becomes clear again.

Applications in Drug Development & Separation

Rare Earth Element (REE) Extraction

is a superior extractant for separating Neodymium (Nd) from transition metals (Co, Ni) in recycled magnet waste.-

Mechanism: The nitrate anion facilitates the formation of anionic nitrate complexes with Nd(III), which partition into the phosphonium-rich phase of an ATPS.

-

Advantage: Avoids the use of volatile organic solvents (VOCs) and fluorinated anions (which are persistent pollutants).

CO₂ Fixation Catalyst

The salt acts as an efficient catalyst for converting CO₂ into oxazolidinones (antibiotic scaffolds).

-

Role: The nucleophilic nitrate anion activates the CO₂ molecule, while the bulky phosphonium cation stabilizes the intermediate.

References

-

ChemicalBook. (2024). Tetrabutylphosphonium nitrate Product Properties and Melting Point. Link

-

Chen, Y., et al. (2020). A green separation strategy for neodymium (III) from cobalt (II) and nickel (II) using an ionic liquid-based aqueous two-phase system. Separation and Purification Technology. Link

-

Saita, S. (2014). Fine Control of LCST-type Phase Transition of Ionic Liquid/Water Mixtures. National Institute of Informatics (NII). Link

-

Chemsigma. (2024). Product Catalog: Tetrabutylphosphonium Nitrate (13262-37-8).[1] Link

-

Adamová, G., et al. (2012). Alkyltributylphosphonium chloride ionic liquids: synthesis, physicochemical properties and crystal structure. Dalton Transactions. Link

Sources

Electrochemical window and conductivity of tetrabutylphosphonium nitrate electrolytes

An In-depth Technical Guide to the Electrochemical Properties of Tetrabutylphosphonium Nitrate Electrolytes

This guide provides a comprehensive technical overview of the electrochemical window and ionic conductivity of tetrabutylphosphonium nitrate, a phosphonium-based ionic liquid (IL). Designed for researchers, scientists, and professionals in drug development and electrochemistry, this document synthesizes fundamental principles with field-proven experimental methodologies. We will explore the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Introduction: The Significance of Phosphonium-Based Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100°C, composed entirely of ions.[1] Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them highly attractive for a wide range of applications.[1][2] Among the diverse families of ILs, phosphonium-based ILs have garnered significant interest.[3][4]

The tetrabutylphosphonium cation, [P(C₄H₉)₄]⁺, paired with a nitrate anion, NO₃⁻, forms an electrolyte with distinct characteristics. Phosphonium-based ILs are particularly noted for their superior thermal stability compared to their nitrogen-based counterparts and often exhibit wide electrochemical windows.[4][5][6] These properties are critical for applications in energy storage devices like batteries and supercapacitors, electrodeposition, and catalysis, where operational voltage and electrolyte stability are paramount.[7][8][9] This guide will delve into the two most critical electrochemical parameters of tetrabutylphosphonium nitrate: its electrochemical stability window and its ionic conductivity.

Part 1: The Electrochemical Window of Tetrabutylphosphonium Nitrate

Fundamental Principles of Electrochemical Stability

The electrochemical window (EW), or electrochemical stability window (ESW), is a fundamental property of any electrolyte. It defines the potential range within which the electrolyte remains electrochemically inert, meaning it does not undergo significant oxidation or reduction.[10][11] This stability is crucial because it dictates the maximum operating voltage of an electrochemical device.

The EW is bounded by two key potentials:

-

Anodic Limit (Eₐ): The potential at which the electrolyte begins to oxidize. This process is primarily governed by the oxidation of the anion—in this case, the nitrate (NO₃⁻) anion.[11]

-

Cathodic Limit (Eₖ): The potential at which the electrolyte begins to reduce. This is determined by the reduction of the cation—the tetrabutylphosphonium ([P(C₄H₉)₄]⁺) cation.[11]

The total electrochemical window is the difference between these two limits: EW = Eₐ - Eₖ .

A key advantage of the phosphonium cation is its high stability against reduction. Computational and experimental studies consistently show that the electrochemical window for phosphonium-based ILs is generally wider than that of more common imidazolium or ammonium-based ILs.[7][12] This inherent stability allows for their use in high-voltage applications.

Experimental Protocol: Determination of the Electrochemical Window via Cyclic Voltammetry

The most reliable method for determining the EW is cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[7] This technique involves sweeping the potential of a working electrode and measuring the resulting current, which indicates the onset of redox reactions.

Causality Behind the Protocol: A three-electrode setup is essential for decoupling the processes at the working electrode from the counter electrode and for providing a stable potential reference. Inert working electrodes like glassy carbon, platinum, or gold are used because they provide a surface for the electrolyte's redox reactions to occur without the electrode itself reacting. The entire process must be conducted in a controlled, inert atmosphere (e.g., an argon-filled glovebox) because impurities, especially water, can be electrochemically active and significantly narrow the measured window.[13][14]

Step-by-Step Methodology:

-

Electrolyte Preparation and Purification:

-

Synthesize or procure high-purity tetrabutylphosphonium nitrate.

-

Dry the IL under high vacuum at an elevated temperature (e.g., 80-100°C) for at least 24 hours to remove residual water and other volatile impurities. The water content should be verified using Karl Fischer titration and be below 100 ppm.[15]

-

-

Electrochemical Cell Assembly:

-

Inside an inert-atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O), assemble a three-electrode electrochemical cell.

-

Working Electrode (WE): A polished glassy carbon or platinum disk electrode (e.g., 3 mm diameter).

-

Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.

-

Reference Electrode (RE): A non-aqueous reference electrode, such as Ag/Ag⁺ or a leak-free Ag/AgCl pseudo-reference. Ferrocene can be added as an internal reference standard for potential calibration.[13]

-

-

Cyclic Voltammetry Measurement:

-

Connect the cell to a potentiostat.

-

Begin by scanning the potential from the open-circuit potential (OCP) in either the positive (anodic) or negative (cathodic) direction at a typical scan rate of 10-50 mV/s.

-

Expand the potential window incrementally until a sharp increase in current is observed at both the anodic and cathodic ends. This current signifies the decomposition of the electrolyte.

-

-

Data Analysis and EW Determination:

-

Plot the resulting current versus the applied potential.

-

The anodic and cathodic limits are determined by defining a threshold or cutoff current density (e.g., 0.1, 0.5, or 1.0 mA/cm²).[16][17] This cutoff is an arbitrary but necessary standard for comparing results, as the onset of decomposition is not an infinitely sharp event.

-

Calculate the EW as the difference between the determined anodic and cathodic potentials.

-

Diagram: Experimental Workflow for Electrochemical Window Measurement

Caption: Workflow for determining the electrochemical window using cyclic voltammetry.

Data Summary: Electrochemical Windows of Phosphonium ILs

While specific, peer-reviewed data for tetrabutylphosphonium nitrate is not widely published, we can present representative values for other phosphonium-based ILs to establish an expected performance range. The stability of the phosphonium cation is the dominant factor in the cathodic limit, while the anion dictates the anodic limit.

| Cation | Anion | Electrochemical Window (V) | Reference Electrode | Source |

| Tetrabutylphosphonium | Bromide | ~4.5 | Ag/AgCl | General Data |

| Trihexyltetradecylphosphonium | Bis(trifluoromethylsulfonyl)imide | > 5.0 | Fc/Fc⁺ | [14] |

| Phosphonium-based PILs | Various | Up to 5.0 V vs. Li⁺/Li | Li⁺/Li | [8] |

| General Phosphonium ILs | General | > Imidazolium/Ammonium ILs | - | [7][12] |

Note: The measured EW is highly dependent on experimental conditions such as the working electrode, reference electrode, scan rate, and current density cutoff.[16]

Part 2: Ionic Conductivity of Tetrabutylphosphonium Nitrate

Fundamental Principles of Ionic Conductivity

Ionic conductivity (σ) is a measure of an electrolyte's ability to conduct an electric current through the motion of its constituent ions.[18] It is a critical parameter for any electrochemical application, as it directly impacts the efficiency and power capabilities of a device. High ionic conductivity is desirable to minimize internal resistance (ohmic drop) and enable rapid charge and discharge rates.

Several factors govern the ionic conductivity of an IL:

-

Viscosity (η): Higher viscosity physically impedes the movement of ions, leading to lower conductivity. This is one of the most significant factors.[5][19]

-

Ion Size and Shape: Larger ions, like tetrabutylphosphonium, tend to have lower mobility than smaller ions.

-

Temperature: Increasing the temperature decreases the IL's viscosity and increases the kinetic energy of the ions, resulting in higher ionic conductivity.[20]

-

Ion Pairing: Strong electrostatic interactions between the cation and anion can form neutral ion pairs, which do not contribute to conductivity.[7]

Phosphonium-based ILs, due to the larger size of the phosphorus atom and the bulky alkyl chains, often exhibit higher viscosity and thus lower conductivity compared to some imidazolium-based ILs.[5]

Experimental Protocol: Determination of Ionic Conductivity via Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is the standard technique for accurately measuring the bulk conductivity of an electrolyte. It involves applying a small AC voltage perturbation over a wide range of frequencies and measuring the impedance response.

Causality Behind the Protocol: A key challenge in measuring conductivity is separating the bulk electrolyte resistance from other contributions, such as electrode polarization and charge transfer resistance. EIS excels at this by providing information across a frequency spectrum. At high frequencies, the capacitive elements of the system are shorted, allowing for the precise determination of the bulk (ionic) resistance. A two-electrode setup is common, but a four-electrode cell can provide even higher accuracy by eliminating any influence from the current-carrying electrodes.[21][22] Temperature control is critical, as conductivity is highly temperature-dependent.[20]

Step-by-Step Methodology:

-

Conductivity Cell Preparation and Calibration:

-

Select a conductivity cell with two parallel, inert electrodes (typically platinized platinum) at a fixed distance.

-

Thoroughly clean and dry the cell.

-

Determine the cell constant (K) by measuring the resistance of a standard solution of known conductivity (e.g., a certified KCl solution) at a precise temperature (e.g., 25.0 °C). The cell constant is calculated as K = σ_known × R_measured.

-

-

Sample Preparation and Measurement:

-

Fill the calibrated conductivity cell with the purified, dry tetrabutylphosphonium nitrate electrolyte inside an inert-atmosphere glovebox.

-

Place the cell in a temperature-controlled chamber or bath and allow it to thermally equilibrate.

-

Connect the cell to an impedance analyzer or a potentiostat with EIS capability.

-

-

Electrochemical Impedance Spectroscopy (EIS) Measurement:

-

Apply a small AC voltage (e.g., 10 mV amplitude) over a frequency range from high to low (e.g., 1 MHz to 1 Hz).

-

Record the impedance data.

-

-

Data Analysis and Conductivity Calculation:

-

Plot the data on a Nyquist plot (–Im(Z) vs. Re(Z)).

-

The bulk resistance (R_bulk) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis.

-

Calculate the ionic conductivity (σ) of the IL using the measured resistance and the predetermined cell constant: σ = K / R_bulk .

-

Repeat the measurement at various temperatures to understand the temperature dependence of conductivity.

-

Diagram: Experimental Workflow for Ionic Conductivity Measurement

Caption: Workflow for determining ionic conductivity using impedance spectroscopy.

Data Summary: Ionic Conductivity of Phosphonium ILs

The conductivity of phosphonium ILs is highly dependent on the anion and the length of the alkyl chains on the cation. Longer chains increase viscosity and decrease conductivity.

| Ionic Liquid Cation | Anion | Temperature (°C) | Ionic Conductivity (mS/cm) | Source |

| Triethyl-n-butylphosphonium | Bis(fluoromethylsulfonyl)imide | Room Temp. | ~2.5 - 3.5 | [5] |

| Triethyl-n-octylphosphonium | Bis(fluoromethylsulfonyl)imide | Room Temp. | ~1.5 - 2.0 | [5] |

| Phosphonium-based PILs | Bis(trifluoromethanesulfonyl)imide | 30 | ~0.25 | [8] |

| Phosphonium-based FILs | Perfluorobutanesulfonate | 25 | ~1.0 - 2.0 | [19] |

Note: The nitrate anion is relatively small, which may lead to a higher conductivity for tetrabutylphosphonium nitrate compared to ILs with very large anions, though this is balanced by the viscosity of the phosphonium cation.

Conclusion and Outlook

Tetrabutylphosphonium nitrate stands as a promising electrolyte material, leveraging the inherent high electrochemical stability of the phosphonium cation. This results in a wide electrochemical window, making it suitable for high-voltage electrochemical systems. The primary trade-off lies in its ionic conductivity, which, while respectable, may be lower than that of less stable, low-viscosity electrolytes due to the bulky nature of the tetrabutylphosphonium cation.

This guide has detailed the rigorous, self-validating experimental protocols necessary for the accurate characterization of these two critical properties. For researchers and developers, achieving reliable and reproducible data hinges on meticulous control over experimental variables, most notably the purity of the ionic liquid and the precision of the electrochemical measurement techniques. Future work in optimizing phosphonium-based electrolytes will likely focus on tuning the anion and cation structures to strike an optimal balance between a wide electrochemical window and high ionic conductivity, thereby unlocking their full potential in next-generation energy and chemical technologies.

References

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations | Chemistry of Materials - ACS Public

- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Journal of Chemical & Engineering Data - ACS Public

- Exploring Electrochemical Windows of Room-Temperature Ionic Liquids: A Computational Study | Request PDF - ResearchG

- Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH.

- Investigating the Electrochemical Windows of Ionic Liquids | Request PDF - ResearchG

- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul

- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE

- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC.

- Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An - Helda - University of Helsinki.

- Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide | Industrial & Engineering Chemistry Research - ACS Public

- What is the common way to measure ionic conductivity of a liquid electrolyte? How shall be the cell designed ?

- Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents - MDPI.

- Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B

- Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids | Request PDF - ResearchG

- Synthesis, Characterisation and Application of Phosphonium Ionic Liquids - ResearchG

- Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach - ACS Public

- Tri-tert-butyl(n-alkyl)

- Electroconductivity of Tetraethylammonium Tetrafluoroborate in Propylene Carbonate at Various Temperatures | Request PDF - ResearchG

- Ionic Liquids in Pharmaceutical and Biomedical Applic

- Quantify Lithium Nitrate's Electrical Conductivity Variations with Temper

- HOW TO MEASURE ELECTROLYTIC CONDUCTIVITY SUCCESSFULLY - IMEKO.

- Conductivity (electrolytic) - Wikipedia.

Sources

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. arpnjournals.org [arpnjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. mdpi.com [mdpi.com]

- 7. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. ceder.berkeley.edu [ceder.berkeley.edu]

- 18. Conductivity (electrolytic) - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Quantify Lithium Nitrate’s Electrical Conductivity Variations with Temperature [eureka.patsnap.com]

- 21. researchgate.net [researchgate.net]

- 22. imeko.org [imeko.org]

Thermodynamic Characterization of Tetrabutylphosphonium Nitrate Binary Mixtures: A Methodological & Analytical Guide

Executive Summary

Tetrabutylphosphonium nitrate (

This technical guide provides a rigorous framework for the thermodynamic characterization of

Molecular Architecture & Physicochemical Baseline

To understand the thermodynamics of binary mixtures, one must first deconstruct the neat ionic liquid.

The Cation: Tetrabutylphosphonium ( )[1]

-

Symmetry: The four butyl chains provide a tetrahedral symmetry that disrupts lattice energy less effectively than asymmetric cations (e.g.,

), leading to higher melting points relative to long-chain analogues. -

Hydrophobicity: The butyl chains create significant non-polar domains. However, the central phosphorus atom carries a positive charge that is more shielded than nitrogen in ammonium salts.

The Anion: Nitrate ( )

-

Kosmotropic Nature: The nitrate anion is a strong structure-maker in aqueous solutions. It acts as a potent hydrogen bond acceptor (HBA).

-

Interaction Potential: In binary mixtures with water or alcohols, the

anion drives the formation of hetero-molecular networks, often resulting in negative excess molar volumes (

Experimental Protocol: Synthesis & Purification

Thermodynamic data is hypersensitive to impurities, particularly water and halide salts. The following protocol ensures "thermodynamic grade" purity.

Synthesis via Anion Exchange

While metathesis with silver nitrate (

Protocol:

-

Resin Preparation: Load Amberlite IRA-400 (Cl- form) into a glass column. Flush with

solution until the eluent is chloride-free (verify with -

Precursor Loading: Dissolve Tetrabutylphosphonium Bromide (

) in deionized water and pass through the column. -

Exchange: The

is exchanged for -

Water Removal: Rotary evaporate at

under reduced pressure.

Critical Purification (The "Drying Wall")

Water is the primary interference in IL thermodynamics. A water content >500 ppm renders density/viscosity data invalid for theoretical modeling.

-

Step 1: Vacuum drying line (

Pa) at -

Step 2: Karl Fischer Titration (Coulometric) . Target:

. -

Step 3: Halide test (

). Target: No precipitate.

Figure 1: High-purity synthesis and purification workflow for thermodynamic characterization.

Thermodynamic Methodology & Data Analysis[2][3][4]

Density and Excess Molar Volume ( )

Instrumentation: Vibrating Tube Densimeter (e.g., Anton Paar DMA 5000).

Precision:

The Calculation:

The Excess Molar Volume (

Interpretation for

-

Negative

: Expected for Water and Ethanol mixtures. -

Positive

: Rare for this IL with polar solvents, but possible with non-polar solvents (e.g., alkanes) where the IL structure is disrupted without compensatory energetic gain.

Viscosity and Deviation ( )

Instrumentation: Rolling-ball viscometer (e.g., Anton Paar Lovis 2000) or Cone-and-Plate Rheometer.

The Calculation:

Interpretation:

-

Negative

: Indicates that the mixture flows more easily than the ideal average. The solvent molecules disrupt the Coulombic network of the IL, lubricating the flow.

Redlich-Kister Modeling

To standardize the data for publication or process modeling, fit the excess properties (

-

: Excess property (

- : Adjustable coefficients (Temperature dependent).

-

Optimization: Use Least-Squares Regression to minimize the standard deviation (

).

Analysis of Specific Binary Mixtures

Binary System: + Water ( )

This is the most relevant system for drug development and extraction processes.

-

Thermodynamic Profile:

- : Strongly Negative. The nitrate anion forms a hydration shell. The "kosmotropic" nitrate organizes water molecules, while the hydrophobic butyl chains induce "hydrophobic hydration" cages.

-

Viscosity: Sharp exponential decrease. Even 5-10% water by mole fraction can reduce viscosity by 50%, significantly improving mass transfer rates in extraction scenarios.

Binary System: + Ethanol ( )

Relevant for pharmaceutical crystallization and solubility enhancement.

-

Thermodynamic Profile:

- : Negative, but less magnitude than water. Ethanol's ethyl chain interacts with the butyl chains of the cation (Van der Waals), while the -OH group H-bonds with the nitrate.

-

Refractive Index Deviation (

): Usually positive, indicating increased electronic polarizability density upon mixing.

| Property | Mechanistic Driver | ||

| Excess Volume ( | Highly Negative ( | Moderately Negative | Electrostriction & Interstitial Packing |

| Viscosity Deviation ( | Highly Negative | Negative | Disruption of Ionic Network |

| Enthalpy of Mixing ( | Exothermic (Heat Release) | Exothermic | Strong Ion-Dipole formation |

Visualizing Molecular Interactions

Understanding the microscopic causality is essential for explaining the macroscopic thermodynamic data.

Figure 2: Causal relationship between molecular interactions and macroscopic thermodynamic deviations.

Applications in Drug Development & Separation

The thermodynamic data gathered via the above protocols directly informs application suitability:

-

API Solubilization: The negative

indicates strong solvent-solute interaction. -

Liquid-Liquid Extraction: The viscosity data allows engineers to determine the "operating window"—the specific temperature and water content required to keep the IL pumpable in industrial contactors.

-

Thermal Stability: Phosphonium nitrates are generally stable up to 250-300°C, significantly higher than many ammonium ILs, making them suitable for high-temperature crystallization processes.

References

-

Jacquemin, J., Husson, P., Padua, A. A. H., & Majer, V. (2006). Density and viscosity of several pure and water-saturated ionic liquids. Green Chemistry, 8, 172-180.[4] Link

-

Vaughan, J. W., Dreisinger, D., & Haggins, J. (2006).[5] Density, viscosity and conductivity of tetraalkyl phosphonium ionic liquids. ECS Transactions, 2(3), 381. Link[5]

- Kagoshima University Group. (2019). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities. Journal of Chemical Research. (Contextual reference for synthesis protocols).

-

Bouraoui, Y., et al. (2025). Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures. ResearchGate.[6][7][8] (Reference for Nitrate anion hydration behavior). Link

- Ferreira, A. G. M., et al. (2012). Viscosity and density of binary mixtures of (ionic liquid + alcohol). The Journal of Chemical Thermodynamics, 45(1), 16-27. (Standard protocol for Redlich-Kister fitting).

Sources

- 1. jxnutaolab.com [jxnutaolab.com]

- 2. CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Density and viscosity of several pure and water-saturated ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Tetrabutylphosphonium Nitrate: Phase Behavior, Hydrophobicity, and Aqueous Biphasic Utility

Technical Guide for Drug Development & Separation Scientists

Executive Summary

Tetrabutylphosphonium nitrate (

Part 1: The Physicochemical Paradox

1.1 Structural Composition & Amphiphilicity

The

-

The Cation (

): The four butyl chains provide a significant hydrophobic domain. However, unlike longer-chain phosphoniums, the symmetry of the butyl groups allows for efficient packing and interaction with water molecules via hydrophobic hydration shells. -

The Anion (

): The nitrate ion is a "structure breaker" (chaotrope) in the Hofmeister series, possessing high charge density that strongly favors hydration.

Result: At standard conditions (25°C, 1 atm), the hydration energy of the nitrate anion and the polarizability of the phosphonium center overcome the hydrophobic effect of the butyl chains, resulting in a single-phase, water-miscible solution .

1.2 Comparison with Other Phosphonium Salts

To understand where

| Ionic Liquid | Cation Structure | Anion Nature | Water Miscibility (25°C) | Primary Application |

| Sym. Tetrabutyl | Hydrophilic ( | Miscible | Aqueous Biphasic Extraction | |

| Sym. Tetrabutyl | Hydrophilic ( | Miscible | Cellulose Dissolution | |

| Asym. Trihexyl-tetradecyl | Hydrophilic ( | Immiscible (Hydrophobic) | Metal Extraction, L-L Extraction | |

| Sym. Tetrabutyl | Hydrophobic ( | Immiscible | Electrochemistry |

Key Insight:

Part 2: Phase Behavior & Aqueous Biphasic Systems (ABS)

The utility of

2.1 The Salting-Out Mechanism

When a kosmotropic salt is added to a

-

Hydration Shell Depletion: The kosmotrope dehydrates the

and -

Aggregation: The hydrophobic butyl chains of

aggregate to minimize free energy. -

Phase Split: The system splits into two immiscible aqueous phases:

-

Top Phase: IL-rich (Hydrophobic-like environment).

-

Bottom Phase: Salt-rich (Highly polar environment).

-

2.2 Visualization of Phase Separation

The following diagram illustrates the transition from miscibility to biphasic separation.

Caption: Mechanism of salt-induced phase separation in

Part 3: Experimental Protocols

These protocols are designed for researchers characterizing the phase boundaries and extraction efficiency of

Protocol A: Construction of the Binodal Curve (Cloud Point Method)

Objective: Determine the concentration required to form a biphasic system.

Materials:

- (Synthesized via anion exchange from Bromide salt).

- (40% w/w stock solution).

-

Thermostatted water bath (25°C ± 0.1°C).

Workflow:

-

Preparation: Weigh ~1.0 g of pure

into a glass vial. -

Titration: Add the salt solution dropwise while stirring.

-

Detection: Observe the transition from clear to turbid (Cloud Point).

-

Note: The turbidity indicates the formation of micro-droplets of the second phase.

-

-

Quantification: Weigh the vial before and after salt addition to determine the mass fraction (

, -

Dilution: Add a known mass of water to make the solution clear again (monophasic region).

-

Repeat: Repeat steps 2-5 to map the entire binodal curve.

Data Output: Plot

Protocol B: Determination of Partition Coefficient (

)

Objective: Measure the affinity of a drug candidate for the

Workflow:

-

System Formation: Prepare a mixture based on the binodal curve (e.g., 25% IL, 15% Salt, 60% Water).

-

Drug Addition: Spike the mixture with the target drug (approx. 1 mg/mL).

-

Equilibration: Vortex for 2 min; Centrifuge at 2500 rpm for 10 min to ensure sharp phase separation.

-

Sampling: Carefully withdraw samples from the Top (IL-rich) and Bottom (Salt-rich) phases.

-

Critical Step: Use a syringe with a long needle to sample the bottom phase without contaminating it with the top phase.

-

-

Analysis: Quantify drug concentration in both phases via HPLC-UV.

-

Calculation:

- : Drug prefers the IL phase (Hydrophobic/Amphiphilic).

- : Drug prefers the Salt phase (Hydrophilic).

Part 4: Applications in Biopharma

4.1 Extraction of Thermolabile Proteins

Unlike volatile organic solvents (VOCs) that denature proteins, the

-

Mechanism: The IL phase acts as a "liquid support," extracting proteins based on surface charge and hydrophobicity without stripping the essential water layer.

4.2 Impurity Removal

In synthetic workflows,

Part 5: References

-

Kohno, Y., & Ohno, H. (2012). Temperature-responsive ionic liquid/water interfaces: Relation between hydrophobicity of ions and phase separation behavior. Physical Chemistry Chemical Physics, 14(15), 5063-5070.

-

Freire, M. G., et al. (2012). Aqueous biphasic systems: a boost brought about by using ionic liquids.[1] Chemical Society Reviews, 41(14), 4966-4995.

-

Neves, C. M. S., et al. (2013). Separation of biomolecules using phosphonium-based ionic liquids + K3PO4 aqueous biphasic systems.[1] Green Chemistry, 15, 3360-3366.

-

Sigma-Aldrich. (2024).[2][3] Tetrabutylphosphonium salts: Physical Properties and Safety Data.

-

NIST. (2023). Ionic Liquids Database (ILThermo): Phase equilibrium data for Phosphonium nitrates.

Disclaimer: The synthesis and handling of phosphonium nitrates involve exothermic reactions and potential oxidizers. Always review the specific MSDS for

Sources

The Environmental Profile of Tetrabutylphosphonium Nitrate: A Technical Guide for Researchers

An In-depth Analysis of Predicted Toxicity and Biodegradability

Introduction

Tetrabutylphosphonium nitrate, an ionic liquid, represents a class of compounds with significant potential in various scientific and industrial applications, including as solvents, catalysts, and electrolytes. As with any chemical entity intended for widespread use, a thorough understanding of its environmental fate and toxicological profile is paramount. This technical guide provides a comprehensive analysis of the predicted toxicity and biodegradability of tetrabutylphosphonium nitrate, drawing upon available data for its constituent ions—the tetrabutylphosphonium cation and the nitrate anion—and the broader class of phosphonium-based ionic liquids. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals in making informed decisions regarding the handling, application, and environmental stewardship of this compound.

Predicted Toxicological Profile

The toxicity of an ionic liquid is a function of its constituent cation and anion. In the absence of specific data for tetrabutylphosphonium nitrate, we can infer its toxicological properties by examining its individual components.

Mammalian Toxicity

The tetrabutylphosphonium cation is the primary driver of the predicted mammalian toxicity of the salt. Data on analogous compounds, such as tetrabutylphosphonium chloride and bromide, indicate a potential for significant health effects.

-

Acute Toxicity: Tetrabutylphosphonium salts are expected to be harmful if swallowed[1][2]. Dermal contact may also be hazardous, with some sources indicating that it can be toxic or even fatal in contact with skin[2][3]. Inhalation of tetrabutylphosphonium compounds may also be fatal[2][3].

-

Skin and Eye Irritation: Tetrabutylphosphonium salts are known to cause severe skin burns and eye damage[1][2].

-

Systemic Effects: While data is limited for the phosphonium cation, studies on the structurally similar tetrabutylammonium cation have shown a median lethal dose (LD50) in the range of 300–2000 mg/kg of body weight in animal studies, suggesting low to moderate acute oral toxicity[4]. Acute exposure to tetrabutylammonium chloride in mice at a lethal concentration (LC50) of 125 mg/kg body weight resulted in histological changes in the liver and kidneys[5].

The nitrate anion , in itself, exhibits relatively low toxicity[6]. The primary toxicological concern arises from its conversion to the more reactive nitrite ion (NO₂⁻) by gut microflora[7].

-

Methemoglobinemia: The most significant adverse health effect of excessive nitrate exposure is acute acquired methemoglobinemia[7]. Nitrite oxidizes the ferrous iron in hemoglobin to its ferric state, forming methemoglobin, which is incapable of transporting oxygen. This can lead to symptoms of oxygen deprivation, including cyanosis, weakness, and in severe cases, death[8][9]. Ruminants are particularly susceptible due to the efficient conversion of nitrate to nitrite by their rumen microflora[6].

Table 1: Summary of Predicted Mammalian Toxicity for Tetrabutylphosphonium Nitrate

| Toxicological Endpoint | Predicted Effect of Tetrabutylphosphonium Cation | Predicted Effect of Nitrate Anion |

| Acute Oral Toxicity | Harmful if swallowed[1][2]. | Low toxicity, but conversion to nitrite can lead to systemic effects[6]. |

| Acute Dermal Toxicity | Toxic to fatal in contact with skin[2][3]. | Not considered a primary route of toxicity. |

| Acute Inhalation Toxicity | Fatal if inhaled[2][3]. | Not considered a primary route of toxicity. |

| Skin Corrosion/Irritation | Causes severe skin burns[1][2]. | Not a significant irritant. |

| Eye Damage/Irritation | Causes serious eye damage[1][2]. | Not a significant irritant. |

| Primary Systemic Effect | Potential for organ damage (liver, kidney) based on ammonium analogues[5]. | Methemoglobinemia following conversion to nitrite[7]. |

Ecotoxicity

The environmental impact of tetrabutylphosphonium nitrate is also dictated by its constituent ions.

The tetrabutylphosphonium cation is expected to be the main contributor to the aquatic toxicity of the compound. The toxicity of ionic liquids to aquatic organisms is often correlated with the length of the alkyl chains on the cation; longer chains generally lead to greater toxicity[10].

-

Aquatic Toxicity: Some tetrabutylphosphonium salts are classified as toxic to aquatic life with long-lasting effects[2]. Studies on other ionic liquids have shown that the cation is the primary determinant of aquatic toxicity[5].

The nitrate anion can also have significant environmental impacts, primarily through eutrophication.

-

Eutrophication: As a nitrogen source, excessive nitrate concentrations in water bodies can lead to algal blooms. The subsequent decomposition of this algal biomass consumes dissolved oxygen, creating hypoxic or anoxic conditions that are detrimental to fish and other aquatic life[11][12][13].

-

Direct Toxicity to Aquatic Life: While generally considered less toxic than other nitrogen compounds like ammonia and nitrite, high concentrations of nitrate can still be harmful to some freshwater invertebrates and fish, especially during long-term exposure[14][15]. Freshwater animals tend to be more sensitive to nitrate than their marine counterparts[14].

Biodegradability and Environmental Fate

The persistence of tetrabutylphosphonium nitrate in the environment is a key consideration for its overall environmental risk profile.

Biodegradability

The tetrabutylphosphonium cation , with its four butyl chains attached to a central phosphorus atom, is predicted to have low biodegradability.

-

Resistance to Degradation: Studies on a range of phosphonium ionic liquids have indicated relatively low levels of biodegradability[16]. The phosphorus-carbon bond is generally resistant to cleavage[17]. Potential degradation pathways for alkylphosphonium cations include nucleophilic substitution, β-elimination, and phosphorus substitution, which can lead to the formation of trialkylphosphine oxides, alkanes, and alkenes[18][19]. However, these processes are not always rapid or complete.

The nitrate anion is a naturally occurring ion and is part of the global nitrogen cycle.

-

Denitrification: In anoxic environments, nitrate can be readily converted to nitrogen gas by denitrifying bacteria, a process that removes it from the ecosystem[20].

Environmental Fate

-

Mobility: As a salt, tetrabutylphosphonium nitrate is expected to be soluble in water and therefore mobile in aqueous environments. The nitrate anion is highly water-soluble and can easily leach from soils into groundwater and surface waters[11][12].

-

Persistence: The tetrabutylphosphonium cation is likely to be the more persistent component of the ionic liquid in the environment due to its resistance to biodegradation[10]. The nitrate anion will be subject to biological and chemical transformations within the nitrogen cycle[20].

Experimental Methodologies for Assessment

To definitively determine the toxicity and biodegradability of tetrabutylphosphonium nitrate, standardized experimental protocols should be employed. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Toxicity Testing

A tiered approach to toxicity testing is recommended, starting with acute toxicity studies.

-

OECD 203: Fish, Acute Toxicity Test: This guideline describes a method to assess the acute toxicity of a substance to fish over a 96-hour exposure period[21][22][23][24]. The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish[21][24]. A range-finding test is typically conducted first to determine the appropriate concentrations for the definitive test[21].

Caption: Workflow for the OECD 203 Fish Acute Toxicity Test.

Biodegradability Testing

Assessing the biodegradability of a chemical is crucial for understanding its environmental persistence.

-

OECD 301: Ready Biodegradability: This series of tests provides methods to screen for the ready biodegradability of chemicals in an aerobic aqueous medium[25]. A substance is considered readily biodegradable if it reaches a certain percentage of degradation within a 28-day period[26][27].

-

OECD 301B (CO₂ Evolution Test): This method measures the amount of carbon dioxide produced during the biodegradation of the test substance[27].

-

OECD 301D (Closed Bottle Test): This test measures the consumption of dissolved oxygen during biodegradation[26].

-

OECD 301F (Manometric Respirometry Test): This method also measures oxygen consumption in a closed system[28].

-

Caption: General workflow for OECD 301 Ready Biodegradability Tests.

Conclusion and Recommendations

Based on the available data for its constituent ions, tetrabutylphosphonium nitrate is predicted to exhibit moderate to high mammalian toxicity, primarily driven by the tetrabutylphosphonium cation, which is expected to be a skin and eye irritant and potentially harmful through oral, dermal, and inhalation exposure. The nitrate anion's primary toxicological concern is the induction of methemoglobinemia upon its conversion to nitrite.

From an ecotoxicological perspective, the tetrabutylphosphonium cation is likely to be toxic to aquatic organisms, while the nitrate anion can contribute to eutrophication. The biodegradability of the tetrabutylphosphonium cation is expected to be low, suggesting potential environmental persistence.

Given these predictions, it is strongly recommended that comprehensive empirical testing be conducted to definitively characterize the toxicological and biodegradability profile of tetrabutylphosphonium nitrate. Adherence to standardized OECD guidelines for these assessments is crucial for generating reliable and comparable data. Researchers and professionals working with this and other ionic liquids should exercise appropriate caution, implementing robust safety protocols and considering the potential environmental impacts throughout the lifecycle of these compounds.

References

-

National Industrial Chemicals Notification and Assessment Scheme. (2019). Tetrabutylammonium salts: Human health tier II assessment. [Link]

-

PubChem. (n.d.). Tetrabutylphosphonium acetate. National Center for Biotechnology Information. [Link]

-

Camargo, J. A., Alonso, Á., & Salamanca, A. (2005). Nitrate toxicity to aquatic animals: a review with new data for freshwater invertebrates. Chemosphere, 58(9), 1255–1267. [Link]

-

ResearchGate. (2025). Acute effects of tetrabutylammonium chloride ionic liquid on the histological structure of liver and kidney in the mouse. [Link]

-

European Food Safety Authority. (2020). Risk assessment of nitrate and nitrite in feed. EFSA Journal, 18(11), e06290. [Link]

-

Wikipedia. (n.d.). Aconitine. [Link]

-

ResearchGate. (2025). Nitrite Toxicity: Chemical Analysis, Metabolism, and Health Effects. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). What Are the Health Effects from Exposure to Nitrates and Nitrites? Centers for Disease Control and Prevention. [Link]

-

PubChem. (n.d.). Tetrabutylphosphonium chloride. National Center for Biotechnology Information. [Link]

-

European Commission. (n.d.). Nitrates. [Link]

-

Aquamonitrix. (n.d.). Environmental impacts of nitrate pollution. [Link]

-

Royal Society of Chemistry. (n.d.). Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. [Link]

-

American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance. ACS Omega, 8(23), 20953–20961. [Link]

-

Government of Saskatchewan. (n.d.). Nitrate Toxicity. [Link]

-

Encyclopedia of the Environment. (2025). Nitrates in the environment. [Link]

-

Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]

-

Threatened Species Recovery Hub. (n.d.). The impact of nitrate pollution in waterways on freshwater species. [Link]

-

Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. [Link]

-

Ovid. (2004). Phosphonium ionic liquids for degradation of phenol in a two-phase partitioning bioreactor. Biotechnology and Bioengineering, 88(5), 640-646. [Link]

-

ResearchGate. (2020). Nitrate toxicity in food and water : Causes, effects and management stategies. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite. [Link]

-

ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. [Link]

-

MDPI. (2022). Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii. International Journal of Molecular Sciences, 23(7), 3986. [Link]

-

ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]

-

iGEM 2025. (n.d.). Nitrate Pollution Explained. [Link]

-

Tox Lab. (n.d.). Test No. 301: Ready Biodegradability. [Link]

-

Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Link]

-

American Chemical Society. (2023). Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion. ACS Omega, 8(23), 20953–20961. [Link]

-

National Center for Biotechnology Information. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. [Link]

-

National Center for Biotechnology Information. (n.d.). Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber. [Link]

-

Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST. [Link]

-

Situ Biosciences. (n.d.). OECD 301B - Biodegradation Test - CO2 Evolution. [Link]

-

Royal Society of Chemistry. (n.d.). The chemical stability of phosphonium-based ionic liquids under gamma irradiation. [Link]

-

Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203). [Link]

Sources

- 1. Tetrabutylphosphonium acetate | C18H39O2P | CID 121674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabutylphosphonium chloride | C16H36ClP | CID 75311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 96%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. Risk assessment of nitrate and nitrite in feed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrate/Nitrite Toxicity: What Are the Health Effects from Exposure to Nitrates and Nitrites? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 8. Nitrate Toxicity | Animal Health and Welfare | Government of Saskatchewan [saskatchewan.ca]

- 9. HEALTH EFFECTS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Ionic Liquids as Environmental Pollutants—Analysis of the Effect of Tetrabutylammonium Chloride on the Growth and Development of Wheat and Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrates - Environment - European Commission [environment.ec.europa.eu]

- 12. aquamonitrix.com [aquamonitrix.com]

- 13. Nitrates in the environment - Encyclopedia of the Environment [encyclopedie-environnement.org]

- 14. Nitrate toxicity to aquatic animals: a review with new data for freshwater invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nespthreatenedspecies.edu.au [nespthreatenedspecies.edu.au]

- 16. Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. The chemical stability of phosphonium-based ionic liquids under gamma irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Accelerated Oxidative Degradation of Phosphonium-Type Ionic Liquid with l-Prolinate Anion: Degradation Mechanism and CO2 Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2025.igem.wiki [2025.igem.wiki]

- 21. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 23. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 24. eurofins.com.au [eurofins.com.au]

- 25. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 26. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 27. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 28. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of tetrabutylphosphonium nitrate via anion exchange reaction

Application Note: High-Purity Synthesis of Tetrabutylphosphonium Nitrate via Anion Exchange

Executive Summary

This application note details the synthesis of Tetrabutylphosphonium Nitrate (

We present two distinct protocols:

-

Method A (Silver Nitrate Metathesis): The "Gold Standard" for small-scale, ultra-high purity applications where cost is secondary to halide removal.

-

Method B (Ion Exchange Resin): A scalable, metal-free protocol compliant with ICH Q3D elemental impurity guidelines, ideal for pharmaceutical intermediates.

Strategic Synthesis Overview

The synthesis of tetrabutylphosphonium nitrate relies on replacing the halide anion (typically Bromide or Chloride) of the precursor with a Nitrate anion. Direct quaternization using nitric acid esters is hazardous and rarely used. Therefore, anion exchange is the industry standard.

Comparative Workflow Analysis

| Feature | Method A: Silver Metathesis | Method B: Ion Exchange Resin |

| Mechanism | Precipitation ( | Equilibrium binding on polymer matrix |

| Purity Profile | Extremely Low Halide (<10 ppm) | Metal-Free; Low Halide (cycle dependent) |

| Scalability | Low (Cost of Silver is prohibitive) | High (Resins are regenerable) |

| Key Risk | Silver contamination in final product | Incomplete exchange (residual halide) |

| Target Audience | Analytical Standards, Crystallography | Pharma Process, Bulk Synthesis |

Chemical Mechanism & Logic

The reaction is driven by the formation of a stable byproduct (solid silver halide in Method A) or the mass action effect on a resin column (Method B).

Reaction Equation (General):

Visualizing the Exchange Logic

Figure 1: Mechanistic pathways for anion exchange.[1] Method A relies on solubility product constants (Ksp), while Method B relies on equilibrium displacement.

Detailed Protocols

Protocol A: Silver Nitrate Metathesis (High Purity)

Best for: <10g scale, analytical standards.

Reagents:

-

Tetrabutylphosphonium Bromide (TBP-Br), >98% purity.

-

Silver Nitrate (

), ACS Reagent grade. -

Solvent: Ultrapure Water (Milli-Q) or Methanol (HPLC Grade).

Procedure:

-

Stoichiometric Calculation: Calculate exact 1:1 molar equivalents. Crucial: Use a slight excess of TBP-Br (1.01 eq) rather than

to ensure no soluble Silver remains in the product. -

Dissolution: Dissolve 5.0 g of TBP-Br in 20 mL of water/methanol (50:50 v/v) in a foil-wrapped flask (protect from light).

-

Precipitation: Dissolve the calculated

in 10 mL water. Add dropwise to the TBP-Br solution while stirring vigorously at Room Temperature (25°C).-

Observation: A thick, creamy yellow precipitate (AgBr) will form immediately.

-

-

Digestion: Stir for 2 hours in the dark.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter or fine sintered glass funnel to remove all AgBr.

-

Solvent Removal: Evaporate the filtrate using a rotary evaporator (

, reduced pressure). -

Drying: Dry the resulting residue in a vacuum oven at

for 24 hours over

Protocol B: Ion Exchange Resin (Pharma Compliant)

Best for: >50g scale, metal-sensitive applications.

Reagents:

-

Strong Basic Anion Exchange Resin (e.g., Amberlite IRA-400 or Dowex 1X8).

-

Sodium Nitrate (

).[2]

Procedure:

-

Resin Preparation (Activation):

-

Pack a glass column with 100g of resin.

-

Wash with 500 mL of 1M

to convert the resin to the Nitrate ( -

Rinse with 1L of deionized water until the eluent is neutral and free of excess nitrate.

-

-

Loading: Dissolve TBP-Br in water (concentration ~0.1 M).

-

Exchange: Pass the TBP-Br solution through the column at a slow flow rate (approx. 1 bed volume per 10 minutes).

-

Elution: Wash the column with 2 bed volumes of water to ensure all phosphonium cation is recovered.

-

QC Check (In-Process): Test the early eluent with a drop of

solution. If it turns cloudy, the exchange is incomplete or the column is overloaded. -

Isolation: Combine fractions and lyophilize (freeze-dry) to obtain the pure nitrate salt.

Quality Control & Characterization

To ensure the material is suitable for drug development applications, the following QC metrics are mandatory.

| Test | Method | Acceptance Criteria | Purpose |

| Identity | Matches Reference | Confirm cation structure/integrity. | |

| Halide Content | Ion Chromatography (IC) or | < 50 ppm | Ensure complete anion exchange. |

| Water Content | Karl Fischer Titration | < 0.5% w/w | TBP salts are hygroscopic; affects stoichiometry. |

| Silver | ICP-MS (If Method A used) | < 1 ppm | Critical for pharmaceutical safety. |

Visualizing the QC Decision Tree:

Figure 2: Quality Control workflow for validating the purity of the synthesized ionic liquid.

Safety & Handling

-

Phosphonium Toxicity: Unlike ammonium salts, phosphonium cations can exhibit higher cytotoxicity. Handle with gloves and in a fume hood to avoid inhalation of dusts.

-

Nitrate Reactivity: While TBP-NO3 is stable, organic nitrates are oxidizers. Do not heat above

or mix with strong reducing agents, as this may create energetic instability. -